N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxybenzohydrazide
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Overview
Description
N’-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxybenzohydrazide is a synthetic compound known for its potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of both hydrazide and hydroxy groups in its structure suggests potential reactivity and versatility in chemical synthesis and biological interactions.
Preparation Methods
The synthesis of N’-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxybenzohydrazide typically involves the condensation of 1,5-dimethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-hydroxybenzohydrazide. This reaction is usually carried out in an aqueous ethanol solution under reflux conditions . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
N’-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown promise in biological assays, where it exhibits activity against certain enzymes and receptors, making it a candidate for drug development.
Industry: Its reactivity and stability make it suitable for use in various industrial processes, including the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
N’-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxybenzohydrazide can be compared to other indole-based compounds, such as:
MDA-19: A selective type-2 cannabinoid receptor agonist with potential therapeutic applications.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of N’-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxybenzohydrazide lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
3-hydroxy-N-(2-hydroxy-1,5-dimethylindol-3-yl)iminobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-6-7-14-13(8-10)15(17(23)20(14)2)18-19-16(22)11-4-3-5-12(21)9-11/h3-9,21,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXKXWKVPIBMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC(=CC=C3)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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